molecular formula C8H10N2O3 B12520700 ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate

ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate

Cat. No.: B12520700
M. Wt: 182.18 g/mol
InChI Key: GRRKKQVNXJIRDV-WEVVVXLNSA-N
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Description

Ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 5-formyl-1H-pyrrole-2-carboxylate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds via the formation of an oxime intermediate, which is then esterified to yield the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrrole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-formyl-1H-pyrrole-2-carboxylate: A precursor in the synthesis of ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate.

    Ethyl 5-amino-1H-pyrrole-2-carboxylate: A reduction product of the oxime group.

    Ethyl 5-nitro-1H-pyrrole-2-carboxylate: An oxidation product of the compound.

Uniqueness

This compound is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity. The presence of the oxime group allows for versatile chemical transformations and potential interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(11)7-4-3-6(10-7)5-9-12/h3-5,10,12H,2H2,1H3/b9-5+

InChI Key

GRRKKQVNXJIRDV-WEVVVXLNSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(N1)/C=N/O

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C=NO

Origin of Product

United States

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